molecular formula C10H14N6S B1238745 2-Piperidino-8-mercaptoadenine CAS No. 25061-78-3

2-Piperidino-8-mercaptoadenine

Cat. No.: B1238745
CAS No.: 25061-78-3
M. Wt: 250.33 g/mol
InChI Key: YCVIIXWMEWGUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidino-8-mercaptoadenine is a biochemical compound with the molecular formula C10H14N6S and a molecular weight of 250.323 g/mol . Its CAS registry number is 25061-78-3 . This purine-8-thiol derivative is also known by several other identifiers, including 6-amino-2-piperidino-purine-8-thiol and NSC 527417 . As a specialized purine analog, it serves as a valuable building block in medicinal chemistry and biochemical research. Researchers utilize this compound in probe development and enzyme inhibition studies to investigate purinergic signaling pathways. Its structure, which incorporates a piperidine ring and a mercapto group, makes it a candidate for studying structure-activity relationships in nucleoside and nucleotide analogs. Please note that this product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. According to available sourcing information, this specific compound may not be readily orderable from all catalog suppliers .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-piperidin-1-yl-7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6S/c11-7-6-8(15-10(17)12-6)14-9(13-7)16-4-2-1-3-5-16/h1-5H2,(H4,11,12,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVIIXWMEWGUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C3C(=N2)NC(=S)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179757
Record name 2-Piperidino-8-mercaptoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25061-78-3
Record name 2-Piperidino-8-mercaptoadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC527417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Piperidino-8-mercaptoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PIPERIDIN-1-YL-8-MERCAPTOADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8U3CTN9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Investigations into the Biological Activity and Molecular Mechanisms of 2 Piperidino 8 Mercaptoadenine and Its Analogs

تشریح اثرات مهاری بر تقسیم سلولی

تجزیه و تحلیل در مدل‌های جنین خارپوستان و مدولاسیون سیتوکینز

مطالعات اولیه بر روی ترکیب 2-پیپریدینو-8-مرکاپتوآدنین، که گاهی به آن ایمیدازو[2،1-f]پورین نیز گفته می‌شود، توانایی قابل توجه آن در مهار تقسیم سلولی را در مدل‌های جنین خارپوستان نشان داد. [13، 1] در یک مطالعه مهم با استفاده از جنین خارپوستان، این ترکیب به عنوان یک مهارکننده قوی تقسیم سلولی شناسایی شد. ufc.br فرآیند تقسیم، که به طور معمول در جنین‌های خارپوست به صورت شعاعی و کاهشی است، به طور مؤثری توسط این ترکیب متوقف شد. این مهار، مانع از پیشرفت جنین از مرحله تک سلولی به مراحل بعدی مانند 8 سلولی، 16 سلولی و در نهایت بلاستولا می‌شود. اثر مهاری بر سیتوکینز، یعنی تقسیم فیزیکی سیتوپلاسم سلول مادر به دو سلول دختر، به طور خاص مشاهده شد که نشان‌دهنده تداخل با فرآیندهای مکانیکی اساسی تقسیم سلولی است.

اهداف سلولی و زیرسلولی پیشنهادی که بر فرآیندهای تقسیم سلولی تأثیر می‌گذارند

مکانیسم دقیقی که 2-پیپریدینو-8-مرکاپتوآدنین از طریق آن تقسیم سلولی را مهار می‌کند، به طور کامل مشخص نشده است، اما تحقیقات اولیه چندین هدف سلولی و زیرسلولی بالقوه را پیشنهاد کرده‌اند. ufc.br با توجه به اینکه این ترکیب یک آنالوگ پورین است، فرض بر این است که ممکن است با مسیرهای متابولیکی که به نوکلئوتیدهای پورین متکی هستند، تداخل داشته باشد، که برای سنتز DNA و فراهمی انرژی در طول تقسیم سلولی سریع ضروری هستند. مطالعات نشان دادند که این ترکیب به طور خاص فرآیندهای مربوط به شیار تقسیم را هدف قرار می‌دهد. این مشاهدات نشان می‌دهد که این ترکیب ممکن است بر روی اجزای اسکلت سلولی مانند میکروتوبول‌ها یا میکروفیلامنت‌های اکتین که برای تشکیل و انقباض حلقه انقباضی در طول سیتوکینز حیاتی هستند، تأثیر بگذارد.

مدولاسیون سیستم‌های پروتئین چاپرون

مهار پارالوگ‌های پروتئین شوک حرارتی 90 (Hsp90)

خانواده Hsp90 از چاپرون‌های مولکولی برای حفظ هموستاز سلولی ضروری هستند. nih.gov در انسان، چهار پارالوگ Hsp90 وجود دارد: Hsp90α و Hsp90β در سیتوپلاسم، Grp94 در شبکه آندوپلاسمی و Trap-1 در میتوکندری. [3، 2] آنالوگ‌های پورین، از جمله مشتقات 8-آریل سولفانیل آدنین، به عنوان مهارکننده‌های قوی Hsp90 ظهور کرده‌اند. [4، 7، 14] این ترکیبات با اتصال به جایگاه اتصال ATP در دامنه N ترمینال (NTD) عمل می‌کنند و در نتیجه عملکرد چاپرون را مهار می‌کنند. [3، 12]

با این حال، توسعه مهارکننده‌های اختصاصی برای پارالوگ‌ها به دلیل حفاظت بالای توالی و ساختار در جایگاه‌های اتصال ATP آنها چالش برانگیز است. [3، 2] با وجود این، تلاش‌ها برای توسعه ترکیبات اختصاصی برای پارالوگ‌ها، به ویژه برای Grp94، موفقیت‌هایی را نشان داده است. [3، 14، 17] این مهارکننده‌های انتخابی ابزارهای ارزشمندی برای تشریح نقش‌های بیولوژیکی متمایز هر پارالوگ Hsp90 در سلامت و بیماری هستند. nih.gov

جدول 1: پارالوگ‌های Hsp90 انسانی و محل قرارگیری آنها
پارالوگمحل قرارگیری زیرسلولیعملکرد اصلی
Hsp90α (القایی)سیتوپلاسمپاسخ به استرس، تاخوردگی پروتئین‌های کلاینت nih.gov
Hsp90β (ساختاری)سیتوپلاسمعملکردهای خانه‌داری، تاخوردگی پروتئین‌های کلاینت nih.gov
Grp94 (gp96)شبکه آندوپلاسمیتاخوردگی پروتئین‌های ترشحی و غشایی nih.gov
TRAP-1میتوکندریتنظیم متابولیسم انرژی، محافظت در برابر استرس اکسیداتیو nih.gov

بینش‌های مکانیکی در مورد تعاملات لیگاند-Hsp90

مهارکننده‌های Hsp90 مبتنی بر پورین، از جمله آنالوگ‌های 2-پیپریدینو-8-مرکاپتوآدنین، به طور رقابتی به جایگاه اتصال ATP در دامنه N ترمینال (NTD) Hsp90 متصل می‌شوند. [5، 11] این اتصال مانع از هیدرولیز ATP می‌شود، فرآیندی که برای تغییرات ساختاری مورد نیاز برای فعالیت چاپرون Hsp90 ضروری است. mdpi.com در نتیجه، پروتئین‌های "کلاینت" که برای تاخوردگی و پایداری مناسب به Hsp90 وابسته هستند، بی‌ثبات شده و برای تخریب از طریق مسیر یوبیکوئیتین-پروتئازوم هدف قرار می‌گیرند. frontiersin.org

مطالعات ساختاری نشان داده است که در حالی که ساختارهای کلی NTD پارالوگ‌های مختلف Hsp90 بسیار مشابه هستند، تفاوت‌های ظریف در ترکیب اسیدهای آمینه و انعطاف‌پذیری جایگاه اتصال می‌تواند برای دستیابی به انتخاب‌پذیری مورد استفاده قرار گیرد. [2، 19] به عنوان مثال، توسعه مهارکننده‌هایی که به یک جایگاه آلوستریک ثانویه در نزدیکی ورودی جایگاه ATP متصل می‌شوند، منجر به ترکیباتی با انتخاب‌پذیری قابل توجه برای پارالوگ Grp94 شده است. researchgate.net این تعاملات لیگاند-پروتئین، که در آن لیگاند و جایگاه اتصال به طور متقابل بر ساختار یکدیگر تأثیر می‌گذارند، اساس ساختاری برای مهار انتخابی پارالوگ را تشکیل می‌دهد. nih.gov

تعامل با مسیرهای کیناز وابسته به سیکلین (CDK)

علاوه بر هدف قرار دادن سیستم‌های چاپرون، آنالوگ‌های پورین به عنوان مهارکننده‌های کینازهای وابسته به سیکلین (CDKs)، که تنظیم‌کننده‌های کلیدی پیشرفت چرخه سلولی و رونویسی هستند، مورد بررسی قرار گرفته‌اند. [14، 7] کتابخانه‌هایی از پورین‌های 2،6،9-سه استخلافی برای فعالیت مهاری آنها علیه CDKها غربالگری شده‌اند و ترکیباتی با قدرت بالا شناسایی شده‌اند. acs.org این مهارکننده‌ها به جایگاه اتصال ATP CDKها متصل می‌شوند و از فسفریلاسیون سوبستراهای پایین‌دستی که برای انتقال فاز چرخه سلولی ضروری هستند، جلوگیری می‌کنند. [8، 16]

به عنوان مثال، مهار CDK2، که در انتقال از فاز G1 به S نقش دارد، می‌تواند منجر به توقف چرخه سلولی شود. researchgate.net برخی از مهارکننده‌های پورین، فعالیت مهاری مشابهی علیه CDKها نشان می‌دهند اما سلول‌ها را در مراحل مختلف چرخه سلولی متوقف می‌کنند یا حتی به طور مستقیم آپوپتوز را بدون توقف چرخه سلولی القا می‌کنند. acs.org این نشان می‌دهد که در حالی که هدف اولیه ممکن است یک CDK خاص باشد، اثرات فنوتیپی کلی می‌تواند بسته به مشخصات کیناز گسترده‌تر ترکیب و زمینه سلولی متفاوت باشد. توانایی مهار همزمان چندین هدف، مانند Hsp90 و CDKها، یک ویژگی جذاب از این داربست پورین است که پتانسیل تأثیرگذاری بر مسیرهای انکوژنیک متعدد را دارد.

جدول 2: کینازهای وابسته به سیکلین منتخب و نقش آنها در چرخه سلولی
CDKشریک سیکلیننقش اصلی در چرخه سلولی
CDK1سیکلین A، سیکلین Bورود به میتوز nih.gov
CDK2سیکلین E، سیکلین Aانتقال G1/S، پیشرفت فاز S researchgate.net
CDK4سیکلین Dپیشرفت فاز G1 mdpi.com
CDK6سیکلین Dپیشرفت فاز G1 nih.gov
CDK8سیکلین Cتنظیم رونویسی nih.gov

جدول ترکیبات ذکر شده

نام ترکیب
2-پیپریدینو-8-مرکاپتوآدنین
8-آریل سولفانیل آدنین

Characterization of CDK Inhibitory Activity of Adenine (B156593) Analogs

Adenine analogs, particularly 2,6,9-trisubstituted purines, represent a significant class of compounds investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. acs.org The therapeutic potential of these compounds lies in their ability to target the aberrant CDK activity often observed in cancer and other proliferative disorders. nih.govresearchgate.net

Screening of combinatorial libraries of these purine (B94841) derivatives has led to the identification of potent CDK inhibitors. acs.orgnih.gov For instance, purvalanol, a 2,6,9-trisubstituted purine, was identified as a highly potent and selective inhibitor of CDKs, demonstrating efficiency in the nanomolar range against purified CDK1 and CDK2. nih.gov Similarly, iterative, structure-based design has successfully optimized O(6)-cyclohexylmethylguanines into potent CDK1 and CDK2 inhibitors. One such derivative, O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, exhibited a 1,000-fold increase in potency compared to its parent compound, with Ki values of 9 nM for CDK1 and 6 nM for CDK2. researchgate.net

Research into new C-2 alkynylated purine derivatives has also yielded compounds with strong CDK1-cyclin B inhibitory activity. acs.org Within a series of 2,6,9-trisubstituted purines featuring an alkynyl group at the C-2 position, analogs with specific chloro-substituted anilino or benzylamino groups at the C-6 position showed the most potent inhibition, with IC50 values as low as 60 nM. acs.org The exploration of these purine libraries has revealed that compounds with similar CDK inhibitory activities can produce distinct cellular outcomes; some induce cell cycle arrest at different phases, while others can directly trigger apoptosis without a preceding arrest. acs.orgresearchgate.net This highlights the versatility of the purine scaffold in developing modulators of distinct biochemical pathways. acs.org

Table 1: CDK Inhibitory Activity of Selected Purine Analogs This table is interactive. Click on the headers to sort.

Compound/Class Target CDK Potency (IC50 / Ki) Source
O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine CDK1 9 nM (Ki) researchgate.net
O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine CDK2 6 nM (Ki) researchgate.net
N-6-p-Cl-benzylamino derivative (4e) CDK1-cyclin B 60 nM (IC50) acs.org
N-6-m-Cl-anilino derivative (5e) CDK1-cyclin B 60 nM (IC50) acs.org
Purvalanol CDK1, CDK2 Nanomolar range nih.gov

Molecular Basis of Purine-CDK Binding and Allosteric Modulation

The inhibitory action of purine analogs on cyclin-dependent kinases is primarily achieved through competitive binding at the ATP-binding site located in the catalytic cleft of the kinase. acs.orgmdpi.com The molecular basis for this interaction involves a combination of hydrogen bonds and hydrophobic interactions that allow these inhibitors to effectively mimic the binding of the natural ligand, ATP. researchgate.netnih.gov

Crystal structure analysis of CDK2 in complex with purine inhibitors like roscovitine (B1683857) reveals that the purine core establishes critical hydrogen bonds with the kinase's hinge region. mdpi.comnih.gov Specifically, conserved hydrogen bonds are formed with the backbone amide and carbonyl groups of residues such as Glu81 and Leu83. researchgate.netmdpi.com The purine ring itself is positioned between hydrophobic residues from both the N-terminal and C-terminal lobes of the kinase, which sandwich the inhibitor. nih.gov For example, in the CDK2-roscovitine complex, the purine ring engages in hydrophobic interactions with residues like Ile25, Phe103, and Leu156. acs.org The potency of these inhibitors can be significantly enhanced by substituents on the purine scaffold that form additional interactions. The increased potency of O(6)-cyclohexylmethyl-2-(4'-sulfamoylanilino)purine, for instance, is largely due to two extra hydrogen bonds formed between the inhibitor and Asp86 of CDK2. researchgate.net

Beyond simple competitive inhibition, some purine analogs exhibit allosteric modulation of CDK activity. nih.gov The activation of CDKs is a complex process requiring both cyclin binding and phosphorylation. nih.govmdpi.com Studies have shown that the binding of certain inhibitors is allosterically coupled to cyclin binding. nih.gov This means the inhibitor and the cyclin can bind cooperatively, where the presence of one enhances the binding affinity of the other. This allosteric coupling can result in a significant increase in the inhibitor's potency against the active CDK:cyclin complex compared to the monomeric CDK, which is crucial for effective inhibition inside cells where ATP concentrations are high. nih.gov This mechanism ensures that the inhibitors preferentially target the catalytically active complexes. nih.gov

Other Documented Biological Activities and Their Underlying Mechanisms

Antiviral and Cytostatic Effects in Preclinical Models

Purine analogs, including derivatives of 2-Piperidino-8-mercaptoadenine, have been investigated for a range of biological activities beyond CDK inhibition, notably for their antiviral and cytostatic properties. acs.orggoogle.com The structural similarity of these compounds to endogenous purines allows them to interfere with various cellular processes, including DNA synthesis and cell division. acs.orggoogle.com

Studies on this compound have demonstrated its potent cytostatic effects, specifically as a powerful inhibitor of cell cleavage in echinoderm embryos. acs.org This activity points to an interruption of fundamental processes involved in cell division. Further research on broader libraries of 2,6,9-trisubstituted purines has shown that these compounds can arrest cellular proliferation at different phases of the cell cycle or, in some cases, induce apoptosis directly, bypassing a cell-cycle arrest altogether. acs.orgresearchgate.net

In the context of antiviral activity, various purine and nucleoside analogs are known to be effective against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). google.comgoogle.com The mechanism often involves the cellular phosphorylation of the nucleoside analog to its triphosphate form, which can then be incorporated into the growing viral DNA or RNA strand, causing chain termination. google.com Alternatively, these analogs can act as inhibitors of viral enzymes like reverse transcriptase or polymerase. google.com For example, certain acyclic analogues of pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, which share a core structure related to purines, have shown activity against human cytomegalovirus (HCMV). nih.gov

Immunomodulatory and Toll-like Receptor (TLR) Agonist Activities

Certain heterocyclic compounds structurally related to purines, such as imidazoquinolines and pyrido[3,2-d]pyrimidines, are recognized as potent modulators of the innate immune system through their interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govnih.gov These receptors are key targets for developing immunomodulatory drugs for cancer and infectious diseases. nih.gov

Activation of TLR7 and TLR8 by agonist compounds triggers a downstream signaling cascade that results in the production and secretion of various cytokines, including interferons (IFN-α, IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-12). nih.gov This response can remodel the tumor microenvironment and enhance antitumor immunity. nih.gov For instance, potent TLR7/8 dual agonists have been shown to suppress tumor growth in mouse models, an effect that is significantly amplified when combined with checkpoint inhibitors like anti-PD-L1 antibodies. nih.gov

The interaction with TLRs is highly sensitive to the ligand's structure. Minor isomeric substitutions on the core scaffold can switch a compound's activity from an agonist (which activates the receptor) to a competitive antagonist (which blocks activation). nih.gov This suggests that the receptors can adopt distinct agonist and antagonist binding conformations, and the ligand's structure dictates which state is stabilized. nih.gov This structural sensitivity underscores the potential for designing purine-like molecules that can either stimulate or suppress specific immune responses.

Influence on Adenosine (B11128) Receptors (A1, A2A, A3) as Antagonists

Purine analogs have been extensively studied as antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological and pathophysiological processes. mdpi.commdpi.com Antagonism of these receptors, particularly the A2A subtype, is a therapeutic strategy for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov

A variety of chemical scaffolds, including non-xanthine derivatives like triazoloquinazolines, have been developed as potent adenosine receptor antagonists. One such compound, CGS 15943, demonstrates high affinity for multiple adenosine receptor subtypes, with Ki values in the nanomolar range for human A1, A2A, and A2B receptors. The mechanism of action involves blocking the binding of the endogenous ligand adenosine, thereby inhibiting the downstream signaling pathways regulated by these receptors. mdpi.com In the central nervous system, A2A receptor activation can contribute to synaptic loss and neuroinflammation, so blocking this activity with an antagonist is considered a promising approach to mitigate cognitive decline. nih.gov

The development of selective antagonists for different adenosine receptor subtypes continues to be an active area of research, aiming to create targeted therapies with fewer side effects. mdpi.com

Table 2: Inhibitory Constants (Ki) of CGS 15943 at Human Adenosine Receptors This table is interactive. Click on the headers to sort.

Receptor Subtype Ki Value (nM) Source
A1 3.5
A2A 4.2
A2B 16
A3 51

Effects on Plant Growth Regulation (Cytokinin Activity)

The purine ring is the core structure of cytokinins, a class of plant hormones that regulate cell division, growth, and differentiation. This structural similarity has led to investigations into the cytokinin-like activity of synthetic purine analogs. Some cytokinin-derived compounds have also been explored as inhibitors of cyclin-dependent kinases, highlighting a fascinating intersection between plant biology and human cell cycle regulation. acs.org

Certain substituted aminopurines can mimic the activity of natural cytokinins, influencing various aspects of plant development. This activity is dependent on the specific substitutions on the purine ring. The ability of these synthetic compounds to interact with cytokinin signaling pathways in plants suggests that the purine scaffold is a versatile template for creating molecules that can modulate fundamental biological processes across different kingdoms of life.

Structure Activity Relationship Sar Studies of 2 Piperidino 8 Mercaptoadenine Derivatives

Impact of Piperidino Moiety Modifications on Biological Function

The piperidino group at the C2 position of the adenine (B156593) scaffold is a key feature influencing the biological activity of this class of compounds. Research into the SAR of piperidine (B6355638) derivatives as inhibitors of various enzymes has shown that modifications to this ring can significantly impact potency and pharmacokinetic properties. nih.gov

In a study focused on developing inhibitors for a bacterial enzyme, modifications to a piperidine-containing scaffold were explored. While specific data on 2-piperidino-8-mercaptoadenine was not provided, the general principles of piperidine modification are relevant. For instance, the introduction of different substituents on the piperidine ring can alter its lipophilicity and steric bulk, which in turn affects how the molecule fits into the binding pocket of its target. nih.govdndi.org

One study on piperidine derivatives as MenA inhibitors explored various substituents on the piperidine ring. The findings indicated that the nature and position of these substituents were critical for inhibitory activity. For example, the introduction of halogenated phenyl groups at the 1-position of the piperidine led to variations in inhibitory potency against Mycobacterium tuberculosis. nih.gov This highlights the sensitivity of the target's binding site to the chemical nature of the piperidino substituent.

EntryR-Group on PiperidineMenA IC50 (µM)M. tuberculosis GIC50 (µM)
13-phenoxyphenyl>100>100
23-(4-chlorobenzyl)phenyl2210
34-chlorophenyl138
44-bromophenyl159
54-iodophenyl1811
63-chlorophenyl2515
72-chlorophenyl30>100
Data derived from a study on piperidine derivatives as MenA inhibitors and presented here to illustrate the principle of piperidino moiety modification. nih.gov

While these data are not from this compound itself, they underscore the principle that modifications to the piperidino moiety can have a profound impact on biological activity. Further research specifically on this compound derivatives would be necessary to delineate the precise SAR for this particular scaffold.

Role of the 8-Mercapto Group and its Chemical Transformations

The 8-mercapto group is a critical functional group in this series of adenine derivatives, often participating in key interactions with the biological target. Its presence allows for a variety of chemical transformations, providing a handle for the synthesis of diverse analogs. googleapis.comescholarship.org

The sulfur atom at the C8 position can be alkylated or arylated to introduce a wide range of substituents. acs.orgacs.orgresearchgate.net For instance, the coupling of 8-mercaptoadenine with aryl iodides using copper catalysis has been shown to be an efficient method for generating 8-arylsulfanyl adenine derivatives. acs.orgacs.orgresearchgate.net This reaction tolerates a variety of functional groups on the aryl ring, allowing for a systematic exploration of the effects of electronic and steric properties of the C8-substituent on biological activity. acs.org

Studies on purine-based Hsp90 inhibitors have demonstrated the importance of the 8-position substituent. A series of 8-arylsulfanyl, -sulfoxyl, and -sulfonyl adenine derivatives were synthesized and evaluated. The results indicated that 8-arylsulfanyl adenine derivatives were effective inhibitors, while oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone resulted in a decrease in activity. researchgate.net This suggests that the electronic properties and the geometry of the sulfur linkage are crucial for optimal binding to the target.

Compound TypeGeneral StructureRelative Activity
8-Arylsulfanyl adenineAdenine-8-S-ArylGood
8-Arylsulfoxyl adenineAdenine-8-SO-ArylDecreased
8-Arylsulfonyl adenineAdenine-8-SO2-ArylDecreased
General trend observed in a study on Hsp90 inhibitors. researchgate.net

Contributions of Substituents at the N6 and N9 Positions

Substituents at the N6 and N9 positions of the adenine ring play a significant role in modulating the biological activity of this compound derivatives. The N6-amino group is a key feature of adenine and its modification can have a profound impact on binding to target proteins. For example, methylation of the N6-amino group has been shown to progressively decrease the binding affinity of adenine analogs to certain lectins. umich.edu

The N9 position is frequently a site for the introduction of various alkyl or aryl groups to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of N9-substituted purines is a common strategy in medicinal chemistry. For purine-based Hsp90 inhibitors, lead optimization studies have focused on the N9-substituent, revealing key SAR for this position. researchgate.net For instance, the introduction of a piperidine moiety at the N9 position was a key feature in one series of Hsp90 inhibitors. researchgate.net

PositionModificationGeneral Effect on Activity
N6Methylation of amino groupDecreased affinity in some systems umich.edu
N9Alkylation/ArylationCan significantly enhance potency and selectivity researchgate.netresearchgate.net
N9Introduction of piperidineKey feature in a series of Hsp90 inhibitors researchgate.net

Stereochemical Considerations and Conformational Analysis in Ligand-Target Recognition

The three-dimensional structure of a molecule is paramount for its interaction with a biological target. Stereochemical considerations and conformational analysis are therefore essential aspects of SAR studies. For derivatives of this compound, the orientation of the various substituents and the flexibility of the molecule can dictate its binding affinity and selectivity.

In the development of inhibitors for various targets, the analysis of co-crystal structures of ligands bound to their protein targets provides invaluable insights into the bioactive conformation. For example, the structural analysis of a CDK2-inhibitor complex revealed the basis for the binding affinity and selectivity of a series of 2,6,9-trisubstituted purines. researchgate.net Such studies guide the design of new analogs with improved properties by providing a template for the desired spatial arrangement of functional groups.

The synthesis of enantiomerically pure compounds is also a critical aspect, as different enantiomers can exhibit vastly different biological activities. This is particularly relevant if any of the substituents on the piperidino ring or at other positions introduce a chiral center.

Advanced Research Methodologies and Applications

Application of 2-Piperidino-8-mercaptoadenine as a Biochemical Probe

This compound has been utilized as a biochemical probe primarily due to its inhibitory effects on specific cellular processes, making it a valuable tool for dissecting complex biological pathways. Early studies identified it as a potent inhibitor of cleavage in echinoderm embryos, highlighting its potential to interfere with fundamental processes of cell division. acs.org This inhibitory action allows researchers to probe the roles of specific enzymes or pathways that are active during early development. By observing the specific stage at which development is arrested or altered upon treatment with the compound, researchers can infer the function of the inhibited target. Its utility as a probe stems from its ability to induce a specific and observable phenotype, thereby linking a molecular interaction to a biological outcome.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been instrumental in understanding the molecular basis for the activity of this compound. These approaches provide insights into its electronic structure, reactivity, and interactions with biological macromolecules.

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical studies are employed to investigate the electronic properties of this compound, which are crucial for its chemical behavior and biological activity. These studies can calculate parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The mercapto group at the C8 position is a key feature, and quantum chemical calculations can elucidate its nucleophilicity and potential to form covalent bonds or coordinate with metal ions within an enzyme's active site. The electronic properties of the purine (B94841) ring system, as modulated by the piperidine (B6355638) and mercapto substituents, are critical determinants of its ability to participate in non-covalent interactions like hydrogen bonding and stacking, which are fundamental to its binding with protein targets.

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction of this compound with its protein targets at an atomic level. Docking algorithms predict the preferred binding orientation of the compound within the active site of a protein, providing a static snapshot of the ligand-protein complex. This allows for the identification of key amino acid residues involved in the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can reveal the stability of the binding pose predicted by docking, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

Theoretical Prediction of Binding Affinities and Selectivity

Building upon docking and dynamics simulations, theoretical methods can be used to predict the binding affinity of this compound for its target proteins. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative estimates of the binding free energy, which is directly related to the inhibition constant (Ki). These predictions are valuable for understanding the potency of the compound and for guiding the design of new analogues with improved affinity.

Furthermore, these computational approaches can be used to predict the selectivity of this compound for a specific target over other related proteins. By comparing the calculated binding affinities for different proteins, researchers can gain insights into the structural and chemical features that govern selective recognition. This is crucial for developing probes and potential therapeutic agents with minimal off-target effects.

Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

A variety of spectroscopic and analytical techniques are essential for the structural elucidation of this compound and for understanding its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the chemical structure of the synthesized compound, providing detailed information about the connectivity and spatial arrangement of atoms. Mass spectrometry is used to determine the precise molecular weight and fragmentation patterns, further confirming the compound's identity.

When studying its interaction with a protein target, techniques such as X-ray crystallography can provide high-resolution three-dimensional structures of the ligand-protein complex, offering definitive evidence of the binding mode. Spectroscopic methods like UV-Visible and fluorescence spectroscopy can be used to monitor the binding event in solution and to determine binding constants. For instance, changes in the intrinsic fluorescence of a protein upon binding of this compound can be used to quantify the interaction.

Development of Chemoproteomic Probes for Target Identification and Validation

The structure of this compound makes it a suitable scaffold for the development of chemoproteomic probes. These probes are designed to identify the cellular targets of a bioactive compound. Typically, the parent molecule is modified to include a reactive group and a reporter tag. The reactive group is designed to form a covalent bond with the target protein upon binding, while the reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) allows for the subsequent isolation and identification of the labeled protein.

The mercapto group of this compound itself can potentially act as a reactive handle for covalent modification of target proteins, particularly if it attacks a reactive cysteine residue in the protein's active site. Alternatively, synthetic modifications can be made to the piperidine ring or other positions on the purine core to introduce a photo-activatable group for covalent cross-linking. Once the target protein is covalently labeled, it can be enriched from a complex cell lysate using the reporter tag and subsequently identified by mass spectrometry-based proteomic techniques. This approach is invaluable for validating known targets and for discovering novel cellular binding partners of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Biological Targets and Pathways for Purine (B94841) Analogs

The known biological activities of purine analogs, while significant, likely represent only a fraction of their potential interactions within the complex cellular environment. Future research should prioritize the identification and validation of novel biological targets and the elucidation of the pathways they modulate.

A primary avenue of exploration lies in expanding the search for protein kinases that are sensitive to inhibition by 2-substituted-8-mercaptoadenine derivatives. While heat shock protein 90 (Hsp90) and certain sirtuins have been identified as targets for some purine analogs, a systematic screening against the human kinome could reveal previously unknown targets. acs.orgbbau.ac.ingoogle.com This could uncover applications in therapeutic areas beyond the current focus.

Furthermore, the initial discovery of 2-Piperidino-8-mercaptoadenine's effect on echinoderm embryo cleavage suggests a potential interaction with proteins crucial for mitosis and cell division. acs.org Modern chemoproteomic approaches could be employed to identify the specific molecular targets responsible for this phenotype. Understanding this mechanism could open doors to novel cancer chemotherapeutics that target cell division.

The structural similarity of purine analogs to endogenous purines suggests that they may interact with a wide range of purine-binding proteins. Future studies should investigate their effects on:

Adenosine (B11128) and Guanine Riboswitches: These RNA elements regulate gene expression in response to purine levels and could be targets for novel antibacterial agents. mdpi.comopenmedicinalchemistryjournal.com

DNA Glycosylases: Some purine analogs have been shown to inhibit these DNA repair enzymes, suggesting a potential role in combination cancer therapy. bohrium.com

Other Purine Salvage Pathway Enzymes: Targeting this pathway is a known strategy against parasites like Leishmania, and novel purine analogs could offer new therapeutic options. acs.orgresearchgate.net

Rational Design Strategies for Enhanced Compound Specificity and Potency

The development of more effective and selective purine analogs will heavily rely on rational drug design principles. bbau.ac.in This involves a synergistic interplay between computational modeling and synthetic chemistry to optimize the molecular structure of these compounds for improved therapeutic properties.

Future rational design efforts should focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a library of this compound derivatives with modifications at the piperidine (B6355638) ring, the purine core, and the mercapto group will be crucial. This will help in understanding the structural requirements for potent and selective activity against identified targets.

Computational Modeling and Molecular Docking: For identified targets with known three-dimensional structures, molecular docking studies can predict the binding modes of novel analogs. This can guide the design of compounds with improved affinity and selectivity, minimizing off-target effects. For instance, designing analogs that exploit unique features of the ATP-binding pocket of a specific kinase can lead to highly selective inhibitors. acs.org

Prodrug Approaches: To overcome potential issues with bioavailability and cellular uptake, prodrug strategies can be employed. This involves modifying the parent compound with a moiety that is cleaved in vivo to release the active drug.

Development of Advanced Methodologies for Studying Purine Analogue Interactions

To fully understand the mechanism of action of this compound and its analogs, the adoption and development of advanced analytical and biochemical methodologies are essential.

Key methodological advancements to be pursued include:

Advanced Synthesis Techniques: The development of more efficient and versatile synthetic routes will be critical for generating diverse libraries of purine analogs for screening and SAR studies. Methods for the copper-catalyzed coupling of 8-mercaptoadenine with various aryl iodides provide a solid foundation for creating a wide range of derivatives. google.com

Biophysical Interaction Studies: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) can provide quantitative data on the binding affinity and kinetics of purine analogs with their target proteins. google.com

Structural Biology: Obtaining crystal structures of target proteins in complex with lead compounds will provide invaluable atomic-level insights into the binding interactions. This information is a cornerstone of structure-based drug design.

Cell-Based Assays: The development of robust cell-based assays that can measure the downstream effects of target engagement is crucial. This includes assays for measuring the inhibition of specific signaling pathways or the induction of desired cellular phenotypes like apoptosis.

Integration with Systems Biology and High-Throughput Screening Approaches

The complexity of biological systems necessitates a holistic approach to understanding the effects of small molecules. The integration of high-throughput screening (HTS) with systems biology will be a powerful engine for future research on purine analogs. bohrium.com

Future directions in this area include:

High-Throughput Screening (HTS): Large libraries of purine analogs should be screened against diverse biological targets using automated HTS platforms. bohrium.com This will accelerate the discovery of new lead compounds and help to identify off-target effects early in the drug discovery process.

Quantitative Systems Pharmacology (QSP): QSP models can be developed to simulate the effects of purine analogs on cellular networks and predict their therapeutic efficacy and potential toxicities. This can help to optimize dosing regimens and predict clinical outcomes.

-Omics Technologies: The use of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with purine analogs. This can help to identify novel mechanisms of action, biomarkers of response, and potential resistance mechanisms.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of purine analogs, leading to the development of novel and effective treatments for a range of diseases.

Q & A

Basic: What are the standard protocols for synthesizing 2-Piperidino-8-mercaptoadenine and confirming its purity?

Methodological Answer:
Synthesis protocols should follow strict stoichiometric control under inert conditions to avoid oxidation of the thiol group. Detailed experimental procedures must include:

  • Stepwise synthesis with intermediates characterized via thin-layer chromatography (TLC) or HPLC.
  • Purification using column chromatography or recrystallization, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients).
  • Purity confirmation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for structural elucidation).
  • Quantitative analysis using elemental analysis (C, H, N, S) to confirm stoichiometric ratios .

Advanced: How do researchers address discrepancies in reported bioactivity data of this compound across different model systems?

Methodological Answer:
Discrepancies often arise from variations in experimental conditions (e.g., cell lines, dosage regimes, or assay endpoints). To resolve these:

  • Cross-system validation : Replicate key experiments in multiple models (e.g., echinoderm embryos vs. mammalian cells) under standardized conditions .
  • Meta-analysis : Aggregate data from primary studies to identify confounding variables (e.g., solvent effects, incubation time) using tools like PRISMA guidelines.
  • Mechanistic studies : Compare downstream biomarkers (e.g., cleavage inhibition in embryos vs. apoptosis markers in cancer cells) to isolate context-dependent effects .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR for proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm), ¹³C NMR for carbon backbone, and 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • IR spectroscopy : Confirm thiol (-SH) stretching vibrations (~2550 cm⁻¹) and adenine ring vibrations.
  • UV-Vis spectroscopy : Monitor π→π* transitions in the adenine moiety (λmax ~260 nm).
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation .

Advanced: What strategies optimize experimental designs to study this compound's mechanism of action in cellular pathways?

Methodological Answer:

  • PICOT framework : Define Population (specific cell types), Intervention (dose/time), Comparison (positive/negative controls), Outcome (e.g., cleavage inhibition), and Time (kinetic studies) to structure hypotheses .
  • High-content screening : Use siRNA libraries or CRISPR-Cas9 knockouts to identify genetic modifiers of the compound’s activity.
  • Dose-response assays : Calculate IC50/EC50 values with nonlinear regression models (e.g., GraphPad Prism) to quantify potency .

Basic: How should researchers conduct literature reviews to identify gaps in this compound research?

Methodological Answer:

  • Systematic searches : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound AND cleavage inhibition").
  • Gap analysis : Map existing studies using tools like VOSviewer to visualize under-explored areas (e.g., pharmacokinetics in vivo).
  • FINER criteria : Evaluate gaps for Feasibility, Interest, Novelty, Ethics, and Relevance to prioritize research questions .

Advanced: How to design studies reconciling conflicting data on the compound's pharmacokinetic properties?

Methodological Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution differences across species or tissues.
  • Comparative metabolomics : Profile metabolites in plasma vs. target organs (e.g., liver microsomes) to identify metabolic stability issues.
  • Controlled variable testing : Isolate factors like pH, protein binding, or efflux transporters (e.g., P-glycoprotein) using knock-in/knockout models .

Basic: What ethical guidelines apply to in vivo studies involving this compound?

Methodological Answer:

  • Institutional Review Board (IRB) approval : Submit protocols detailing humane endpoints, sample sizes (3Rs: Replacement, Reduction, Refinement), and anesthesia protocols.
  • Data transparency : Report adverse events (e.g., toxicity thresholds) in alignment with ARRIVE guidelines.
  • Control groups : Include sham-treated and vehicle-only cohorts to distinguish compound-specific effects .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors or cleavage enzymes.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR modeling : Develop predictive models for bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidino-8-mercaptoadenine
Reactant of Route 2
Reactant of Route 2
2-Piperidino-8-mercaptoadenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.